molecular formula C60H87N3O12 B1583742 3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione CAS No. 34137-09-2

3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione

Cat. No. B1583742
CAS RN: 34137-09-2
M. Wt: 1042.3 g/mol
InChI Key: MQRCHVBRBGNZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C60H87N3O12 and its molecular weight is 1042.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • The synthesis of novel thiadiazolotriazin-4-ones has been explored, demonstrating their potential in mosquito-larvicidal and antibacterial activities. This suggests that compounds with similar structures could be synthesized for targeted applications in controlling vector-borne diseases and bacterial infections (Castelino et al., 2014).
  • Research on the synthesis and photolysis of di-tert-butyl-substituted triazines indicates their potential in generating novel compounds with antimicrobial and antifungal activities. These findings hint at the versatility of triazine derivatives in synthesizing compounds with significant biological activities (Ivanov et al., 2020).
  • A study on the one-pot synthesis of triazines as potential agents affecting cell differentiation showcases the chemical versatility of triazine derivatives and their potential applications in therapeutic research and development (Linder et al., 2018).

Applications in Material Science and Chemistry

  • The investigation into the polymerization behavior of various monomeric antioxidants, including derivatives of di-tert-butyl-hydroxy compounds, has revealed insights into their reactivity and potential applications in material science, particularly in the development of novel polymeric materials with enhanced stability and antioxidative properties (Munteanu et al., 1985).

Potential in Environmental and Analytical Chemistry

  • The synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines demonstrates the potential for creating compounds with specific reactivities, which could be useful in environmental chemistry for pollutant degradation or in analytical chemistry as reagents (Ivanov et al., 2017).

properties

IUPAC Name

2-[3,5-bis[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H87N3O12/c1-55(2,3)40-31-37(32-41(49(40)67)56(4,5)6)19-22-46(64)73-28-25-61-52(70)62(26-29-74-47(65)23-20-38-33-42(57(7,8)9)50(68)43(34-38)58(10,11)12)54(72)63(53(61)71)27-30-75-48(66)24-21-39-35-44(59(13,14)15)51(69)45(36-39)60(16,17)18/h31-36,67-69H,19-30H2,1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRCHVBRBGNZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCN2C(=O)N(C(=O)N(C2=O)CCOC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)CCOC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H87N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067815
Record name (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl tris[3,5-di-tert-butyl-4-hydroxyhydrocinnamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl tris(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)

CAS RN

34137-09-2
Record name 1,3,5-Tris[2-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyloxy)ethyl] isocyanurate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34137-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 251-844-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034137092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1',1''-[(2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tri-2,1-ethanediyl tris[3,5-di-tert-butyl-4-hydroxyhydrocinnamate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4,6-trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)triethylene tris[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
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Record name 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMIC ACID TRIESTER WITH 1,3,5-TRIS(2- HYDROXYETHYL)-S-TRIAZINE-2,4,6(1H,3H,5H)- TRIONE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DI-Tert-butyl-4-hydroxyhydrocinnamic acid triester with 1,3,5-tris(2-hydroxyethyl)-S-triazine-2,4,6(1H,3H,5H)-trione
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